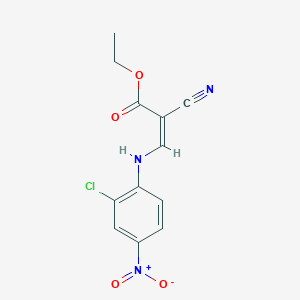

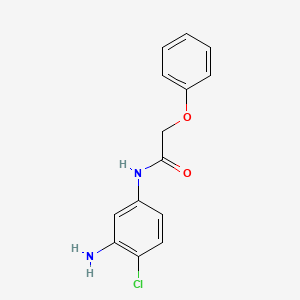

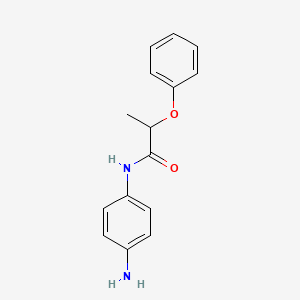

1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

“4-Fluoro-2-methylphenylboronic acid” is a boronic acid derivative . It’s an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .

Synthesis Analysis

The synthesis of fluorinated pyridines, which are similar compounds, involves several variations of the Baltz-Schiemann reaction . For example, 2-fluoropyridines were prepared in 91–94% yields by diazotization of 2-aminopyridines with sodium nitrite in anhydrous HF or HF-pyridine complex .

Chemical Reactions Analysis

Fluoropyridines, which are structurally similar to your compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The research on 1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its synthesis and the exploration of its chemical properties. A notable synthesis method involves the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of materials with analgesic and anti-inflammatory properties. This synthesis process addresses the challenges associated with the use and removal of palladium and toxic substances in large-scale production, aiming for a more practical and safer method of production (Qiu et al., 2009).

Environmental and Health Applications

Fluorinated compounds, such as this compound, are also studied for their environmental impact and potential health applications. Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and perfluoroalkane sulfonic acids has highlighted the need for safer, more sustainable chemicals that do not compromise human health or the environment. This review focuses on the transition to safer fluorinated substances in various industrial and commercial applications, underscoring the importance of identifying and managing risks associated with these chemicals (Wang et al., 2013).

Liquid-Liquid Extraction and Separation Technologies

The development of solvent technologies for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams has been a significant area of research. This review discusses the advancements in solvent systems, including ionic liquids and traditional amines, for the recovery of carboxylic acids. These technologies are crucial for the sustainable production of bio-based plastics and other materials from organic acids, highlighting the importance of efficient and economic extraction processes (Sprakel & Schuur, 2019).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids have been identified as both potential feedstocks for biorenewable chemicals and as inhibitors to the microbes used in their production. Research on the impact of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae offers insights into overcoming the inhibitory effects of these compounds. Understanding the mechanisms of inhibition can aid in engineering more robust microbial strains for improved industrial performance (Jarboe et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

Wirkmechanismus

Target of Action

Similar compounds like 2-fluoro-4-methylphenylboronic acid are often used in biochemical research, suggesting that this compound may also interact with biological targets.

Biochemical Pathways

Similar compounds are often used in proteomics research , indicating that this compound may also affect protein-related pathways.

Eigenschaften

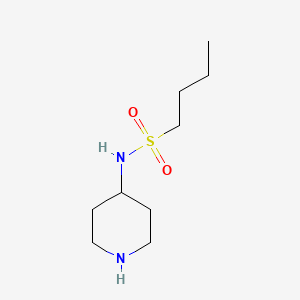

IUPAC Name |

1-(4-fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c1-7-4-9(13)2-3-10(7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEROPJBGPBVKEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

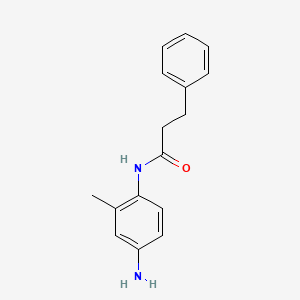

![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide](/img/structure/B3174563.png)

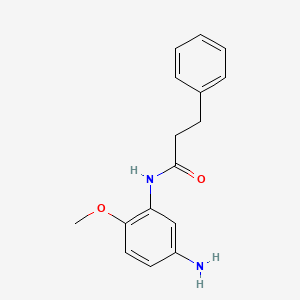

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3174618.png)